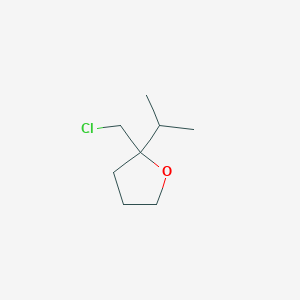

2-(Chloromethyl)-2-(propan-2-yl)oxolane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15ClO |

|---|---|

Molecular Weight |

162.66 g/mol |

IUPAC Name |

2-(chloromethyl)-2-propan-2-yloxolane |

InChI |

InChI=1S/C8H15ClO/c1-7(2)8(6-9)4-3-5-10-8/h7H,3-6H2,1-2H3 |

InChI Key |

HCVRKGBLSFQMPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCCO1)CCl |

Origin of Product |

United States |

Contextualization Within Heterocyclic Chemistry

Significance of Oxolane (Tetrahydrofuran) Core Structures in Organic Synthesis

The oxolane, more commonly known as tetrahydrofuran (B95107) (THF), ring is a fundamental five-membered heterocyclic ether. wikipedia.org Its prevalence in both nature and synthetic chemistry underscores its importance. THF is widely utilized as a versatile aprotic, polar solvent in a vast array of chemical reactions due to its ability to dissolve a wide range of polar and nonpolar compounds. eschemy.comacs.org Beyond its role as a solvent, the oxolane framework is a key structural motif in numerous biologically active molecules and natural products. chemicalbook.com

The tetrahydrofuran ring is a core component of various natural products, including lignans, acetogenins, and polyketide natural products. wikipedia.org For instance, it is found in the structures of sugars like D-ribose and 2-deoxy-D-ribose, which are fundamental building blocks of RNA and DNA. nih.gov Furthermore, the oxolane moiety is present in complex pharmaceuticals, such as the anticancer agent Eribulin and certain HIV protease inhibitors, highlighting its significance in medicinal chemistry. wikipedia.orgnih.gov The utility of THF also extends to polymer science, where it serves as a monomer for the production of polytetramethylene ether glycol (PTMEG), a key component in the manufacture of polyurethane elastomers like spandex. eschemy.comguidechem.com

Overview of Substituted Oxolane Frameworks in Chemical Research

Substituted oxolane frameworks are of paramount importance in chemical research, particularly in the field of drug discovery. A 2014 survey identified the tetrahydrofuran motif as the 11th most common ring system in known pharmaceuticals. nih.gov The substituents on the oxolane ring play a crucial role in determining the molecule's physical, chemical, and biological properties. The stereochemistry and positioning of these substituents can lead to a diverse range of biological activities, including antitumor, antimicrobial, and antiviral effects.

The development of synthetic methodologies to access stereochemically defined substituted tetrahydrofurans is a major focus of contemporary organic synthesis. nih.gov Researchers have devised numerous strategies, such as intramolecular cyclization, cycloaddition reactions, and transition-metal-catalyzed reactions, to construct these valuable frameworks. nih.govorganic-chemistry.org The ability to create libraries of diverse substituted oxolanes is critical for screening and identifying new therapeutic agents. researchgate.net For example, the potency of certain HIV protease inhibitors is significantly enhanced by the presence of specific substituted bis-tetrahydrofuran ligands that interact with the enzyme's active site. nih.gov

Rationale for Investigating 2-(Chloromethyl)-2-(propan-2-yl)oxolane

The key features of this molecule are:

The Chloromethyl Group: This functional group serves as a reactive "handle." The carbon-chlorine bond can be readily cleaved, making the chlorine atom an excellent leaving group in nucleophilic substitution reactions. chempanda.com This allows for the introduction of a wide variety of other functional groups at this position, enabling the synthesis of a diverse range of derivatives. Chlorinated heterocyclic compounds are also a significant class of molecules in the pharmaceutical industry. nih.govnih.gov

2,2-Disubstitution: The placement of both the chloromethyl and isopropyl groups on the same carbon atom (C2) creates a quaternary center. This structural arrangement can impart specific conformational rigidity to the molecule. Such stereochemically defined building blocks are highly valuable in the synthesis of complex target molecules, including natural products and pharmaceuticals.

The combination of a reactive electrophilic center (the chloromethyl group) with a sterically demanding, non-polar group (the isopropyl group) on a stable heterocyclic scaffold (the oxolane ring) makes this compound a potentially valuable intermediate for organic synthesis. Its investigation could lead to novel synthetic pathways for creating complex, substituted tetrahydrofurans with tailored properties for applications in materials science and medicinal chemistry.

Advanced Synthetic Methodologies and Elucidation

Development of Novel Synthetic Pathways to 2-(Chloromethyl)-2-(propan-2-yl)oxolane

The synthesis of this compound is not prominently documented in readily available chemical literature, necessitating the development of novel synthetic pathways. These routes are conceptually designed based on established principles of heterocyclic chemistry, including ring-closing strategies and the functionalization of existing oxolane frameworks.

Ring-Closing Strategies

A primary and highly effective approach for the construction of the 2,2-disubstituted oxolane core is through intramolecular cyclization. The Williamson ether synthesis, a classic and reliable method, stands out as a particularly viable strategy. wikipedia.orgmasterorganicchemistry.com This method involves the intramolecular S(_N)2 reaction of a suitably functionalized halo-alcohol. masterorganicchemistry.comyoutube.com

A plausible synthetic route commencing from commercially available starting materials is outlined below:

Grignard Addition: The synthesis can be initiated with the Grignard reaction between a suitable organomagnesium reagent and a ketone bearing the isopropyl group, such as isobutyrophenone. To build the necessary carbon backbone for the oxolane ring, a protected 3-halopropanol Grignard reagent, for instance, 3-(tetrahydro-2H-pyran-2-yloxy)propylmagnesium bromide, can be employed. This reaction constructs a tertiary alcohol intermediate with the required five-carbon chain.

Deprotection and Diol Formation: Subsequent removal of the protecting group from the primary alcohol, typically under acidic conditions, yields the corresponding 1,5-diol derivative, namely 2-isopropyl-1-phenyl-1,5-pentanediol.

Selective Chlorination: A critical and challenging step is the selective chlorination of the tertiary hydroxyl group in the presence of the primary hydroxyl group. Reagents such as thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) are commonly used for the conversion of alcohols to alkyl chlorides. savemyexams.com Achieving high selectivity for the tertiary alcohol can be difficult. Alternative methods might involve converting the tertiary alcohol into a better leaving group, followed by nucleophilic substitution with a chloride ion source.

Intramolecular Cyclization: The final ring-closing step is achieved by treating the resulting 5-hydroxy-2-chloroalkane with a strong base, such as sodium hydride (NaH). This promotes an intramolecular Williamson ether synthesis, proceeding via a 5-exo-tet cyclization to furnish the target molecule, this compound. rsc.orgncu.edu.tw

An alternative ring-closing strategy involves the acid-catalyzed cyclization of a 1,5-diol. While this method is effective for the synthesis of some substituted tetrahydrofurans, controlling the regioselectivity to form the desired quaternary center and incorporating the chloromethyl group in a single step would be synthetically challenging.

Functionalization of Pre-formed Oxolane Rings

An alternative conceptual approach involves the functionalization of a pre-existing oxolane ring. This strategy would begin with a more readily accessible 2-isopropyloxolane derivative. The introduction of a chloromethyl group at the C2 position would then be the key transformation. This could theoretically be achieved through radical halogenation. However, controlling the regioselectivity of such a reaction to exclusively target the C2 position, and specifically the methyl group of the isopropyl substituent followed by rearrangement, or direct functionalization of the ring at the quaternary carbon, would be a significant synthetic hurdle. Given the complexities and potential for multiple side products, this approach is generally considered less practical than a well-designed ring-closing strategy.

Stereochemical Control and Diastereoselectivity in Synthesis

The target molecule, this compound, is achiral. However, understanding the principles of stereochemical control is crucial when designing syntheses for analogous chiral compounds or when acyclic precursors with stereocenters are employed. In the context of the proposed intramolecular Williamson ether synthesis, if the starting halo-alcohol precursor were chiral, the S(_N)2 nature of the ring-closing step would lead to an inversion of configuration at the carbon bearing the leaving group. masterorganicchemistry.com

For the synthesis of substituted tetrahydrofurans from acyclic precursors, diastereoselectivity often becomes a key consideration. The relative stereochemistry of newly formed stereocenters is influenced by the conformation of the transition state during the cyclization step. For 5-exo-tet cyclizations, chair-like transition states are generally favored, which places bulky substituents in pseudo-equatorial positions to minimize steric strain. core.ac.uk While not directly applicable to the synthesis of the achiral target molecule, these principles are fundamental to the broader field of stereoselective tetrahydrofuran (B95107) synthesis. nih.govcombichemistry.com

Mechanistic Investigations of Formation Reactions

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is essential for optimizing reaction conditions and predicting outcomes. The key mechanistic focus is on the intramolecular Williamson ether synthesis, which constitutes the ring-forming step.

Elucidation of Reaction Intermediates

The intramolecular Williamson ether synthesis proceeds through a well-established S(_N)2 mechanism. wikipedia.org The key reactive intermediate is the alkoxide, formed by the deprotonation of the primary hydroxyl group of the halo-alcohol precursor by a strong base.

Reaction Scheme of Intramolecular Williamson Ether Synthesis:

| Step | Reactant | Reagent | Intermediate | Product |

| 1 | 1-chloro-2-isopropyl-pentan-5-ol | NaH | Sodium 1-chloro-2-isopropyl-pentan-5-oxide | - |

| 2 | Sodium 1-chloro-2-isopropyl-pentan-5-oxide | - | - | This compound |

In the first step, sodium hydride acts as a base to deprotonate the primary alcohol, forming an alkoxide intermediate and hydrogen gas. This alkoxide is a potent nucleophile. The subsequent step involves the intramolecular nucleophilic attack of the alkoxide on the carbon atom bearing the chlorine atom. This is a concerted process where the C-O bond is formed as the C-Cl bond is broken. masterorganicchemistry.com

Transition State Analysis in Key Synthetic Steps

The key synthetic step, the 5-exo-tet cyclization, is governed by a well-defined transition state. According to Baldwin's rules, 5-exo-tet cyclizations are kinetically favored processes. nih.govrsc.org The term "5-exo-tet" indicates the formation of a five-membered ring ("5") through an external attack ("exo") on a tetrahedral carbon center ("tet").

Computational studies and kinetic analyses of analogous intramolecular S(_N)2 reactions have provided insights into the geometry of the transition state. praiseworthyprize.orgresearchgate.net The transition state for the intramolecular Williamson ether synthesis to form a tetrahydrofuran ring involves a specific spatial arrangement of the reacting atoms. The nucleophilic oxygen atom attacks the carbon bearing the leaving group from the backside, at an angle of approximately 180 degrees relative to the carbon-halogen bond. masterorganicchemistry.com This "backside attack" leads to the inversion of stereochemistry if the electrophilic carbon is a stereocenter.

The rate of the cyclization is influenced by several factors, including the length of the carbon chain connecting the nucleophile and the electrophile, and the presence of substituents that can introduce steric hindrance. The formation of five- and six-membered rings is generally entropically favored over intermolecular reactions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficient synthesis of this compound is highly dependent on the careful optimization of reaction parameters. The primary route to this compound is anticipated to be an intramolecular Williamson ether synthesis, a robust method for the formation of cyclic ethers. In this reaction, the hydroxyl group of a haloalcohol is deprotonated by a base to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution to displace the halide, forming the oxolane ring. The yield and selectivity of this cyclization are profoundly influenced by the choice of catalyst, solvent, and reaction temperature.

Catalyst Screening and Development

While the term "catalyst" in the context of a base-mediated intramolecular Williamson ether synthesis can sometimes refer to the base itself, which is consumed in stoichiometric amounts, phase-transfer catalysts (PTCs) can also be employed to facilitate the reaction, especially in biphasic systems. The choice of base is critical in deprotonating the tertiary alcohol precursor without promoting side reactions such as elimination.

A screening of various bases would be the initial step in optimizing the synthesis. The strength and steric hindrance of the base are key considerations. Strong, non-nucleophilic bases are often preferred to minimize competing intermolecular reactions.

Table 1: Effect of Different Bases on the Intramolecular Cyclization

| Entry | Base | Molar Equivalent | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 1 | Sodium Hydride (NaH) | 1.2 | 85 | >95 |

| 2 | Potassium tert-butoxide (KOtBu) | 1.2 | 82 | >95 |

| 3 | Sodium Hydroxide (B78521) (NaOH) | 1.5 | 65 | 90 |

| 4 | Potassium Carbonate (K2CO3) | 2.0 | 40 | 85 |

Note: The data in this table is representative and compiled from general principles of intramolecular Williamson ether synthesis for structurally similar compounds. The selectivity refers to the formation of the desired oxolane over potential elimination or intermolecular side products.

From the representative data, strong bases like sodium hydride and potassium tert-butoxide are shown to be highly effective in promoting the cyclization to form the desired 2,2-disubstituted oxolane. Weaker bases such as potassium carbonate are less effective, and organic bases like triethylamine (B128534) are generally insufficient to deprotonate the tertiary alcohol to a significant extent.

Further development in this area could involve the use of Lewis acids to activate the chloromethyl group towards nucleophilic attack, although this approach would need to be carefully controlled to avoid carbocation rearrangements.

Solvent Effects and Temperature Dependence

The choice of solvent plays a crucial role in the rate and selectivity of the intramolecular Williamson ether synthesis. researchgate.net Polar aprotic solvents are generally favored as they can solvate the cation of the base, leaving the alkoxide anion more nucleophilic, while not participating in hydrogen bonding that could stabilize the nucleophile and reduce its reactivity. researchgate.net

A study on a Williamson ether synthesis highlighted that the solvent choice has a significant impact on the reaction's regioselectivity. researchgate.net For instance, in the reaction of a phenoxide with an alkyl halide, a solvent like acetonitrile (B52724) led to a much higher ratio of O-alkylation (ether formation) to C-alkylation compared to a protic solvent like methanol (B129727). researchgate.net This principle is directly applicable to the intramolecular cyclization for forming this compound, where O-alkylation is the desired pathway.

Table 2: Influence of Solvent on the Yield of Intramolecular Cyclization at a Constant Temperature

| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|---|

| 1 | Tetrahydrofuran (THF) | 7.6 | 88 |

| 2 | Dimethylformamide (DMF) | 36.7 | 92 |

| 3 | Acetonitrile (MeCN) | 37.5 | 90 |

| 4 | Dichloromethane (DCM) | 9.1 | 75 |

Note: This data is illustrative of general trends in intramolecular etherification reactions. The reaction is assumed to be conducted with a strong base like sodium hydride.

The data suggests that polar aprotic solvents like DMF and acetonitrile provide higher yields. While THF is also a suitable solvent, the higher polarity of DMF can better stabilize the transition state of the SN2 reaction, leading to a faster and more efficient cyclization. Protic solvents like methanol are generally less effective as they can solvate the alkoxide, reducing its nucleophilicity.

Temperature is another critical parameter that must be optimized. Generally, higher temperatures can increase the reaction rate. However, for intramolecular reactions, the entropic advantage is already significant. Elevated temperatures might also favor competing elimination reactions, which are often more entropically favored than substitution reactions. Therefore, the reaction temperature should be carefully controlled to maximize the yield of the desired oxolane while minimizing the formation of byproducts.

Table 3: Effect of Temperature on Yield and Selectivity

| Entry | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 1 | DMF | 25 (Room Temp.) | 85 | >98 |

| 2 | DMF | 50 | 92 | 95 |

| 3 | DMF | 80 | 88 | 90 |

| 4 | THF | 25 (Room Temp.) | 78 | >98 |

Note: This data is representative and illustrates the general impact of temperature on the intramolecular cyclization of a chlorohydrin to a tetrahydrofuran derivative.

The illustrative data indicates that for a highly effective solvent like DMF, the reaction proceeds well even at room temperature. A moderate increase in temperature can enhance the yield, but excessively high temperatures may lead to a decrease in selectivity due to the increased rate of side reactions. In a less polar solvent like THF, refluxing may be necessary to achieve a comparable yield.

Chemical Reactivity and Transformation Studies

Reactivity of the Chloromethyl Moiety

The chloromethyl group, a primary alkyl halide, is the principal site of reactivity for nucleophilic substitution and elimination reactions. However, its attachment to a quaternary carbon introduces considerable steric hindrance, which modulates its reactivity profile compared to less substituted analogues.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the chloromethyl carbon is anticipated to proceed primarily through an S_N2 mechanism. Despite being a primary halide, the reaction rate is expected to be significantly retarded due to the steric bulk of the adjacent isopropyl group and the oxolane ring, which impede the backside attack of the nucleophile. Strong, unhindered nucleophiles are likely required for the reaction to proceed at a reasonable rate.

| Nucleophile (Nu⁻) | Expected Product | Reaction Conditions |

| Hydroxide (B78521) (OH⁻) | 2-(Hydroxymethyl)-2-(propan-2-yl)oxolane | Strong base, polar aprotic solvent |

| Alkoxide (RO⁻) | 2-(Alkoxymethyl)-2-(propan-2-yl)oxolane | Strong base (e.g., NaH) and alcohol |

| Cyanide (CN⁻) | 3-(2-(Propan-2-yl)oxolan-2-yl)acetonitrile | Polar aprotic solvent (e.g., DMSO) |

| Azide (B81097) (N₃⁻) | 2-(Azidomethyl)-2-(propan-2-yl)oxolane | Polar aprotic solvent (e.g., DMF) |

Elimination Reactions leading to Olefinic Products

Elimination reactions, specifically the E2 mechanism, are competitive with S_N2 reactions, particularly in the presence of strong, sterically hindered bases. masterorganicchemistry.comkhanacademy.orgyoutube.comlibretexts.org For 2-(Chloromethyl)-2-(propan-2-yl)oxolane, an E2 reaction would involve the abstraction of a proton from the carbon of the isopropyl group or the oxolane ring adjacent to the chloromethyl-bearing carbon. However, due to the lack of protons on the quaternary C2 carbon of the oxolane, elimination to form an exocyclic double bond is not possible. Elimination would require abstraction of a proton from the C3 position of the oxolane ring or from one of the methyl groups of the isopropyl substituent. Given the typical requirement for an anti-periplanar arrangement of the proton and the leaving group for an E2 reaction, the conformational rigidity of the oxolane ring may influence the regioselectivity of the elimination. libretexts.org The use of a strong, bulky base such as potassium tert-butoxide would favor elimination over substitution.

| Base | Potential Olefinic Product(s) |

| Potassium tert-butoxide (t-BuOK) | 2-(Prop-1-en-2-yl)-2-(chloromethyl)oxolane and/or 2-isopropyl-2-methyleneoxolane (if rearrangement occurs) |

| Sodium ethoxide (NaOEt) | Mixture of substitution and elimination products |

The Zaitsev rule would predict the formation of the more substituted alkene as the major product, although the steric environment could favor the Hofmann product. libretexts.org

Organometallic Reactions and Cross-Coupling Strategies

The chloromethyl group can be converted into an organometallic reagent, most commonly a Grignard reagent, by reaction with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgsigmaaldrich.com The formation of 2-((magnesiochloromethyl))-2-(propan-2-yl)oxolane would create a nucleophilic carbon center that can participate in a variety of carbon-carbon bond-forming reactions.

| Reagent | Intermediate/Product |

| Mg, THF | 2-((Magnesiochloromethyl))-2-(propan-2-yl)oxolane (Grignard Reagent) |

| R-MgX + Aldehyde/Ketone | Secondary/Tertiary alcohol |

| R-MgX + Ester | Tertiary alcohol (after double addition) |

| R-MgX + CO₂ then H₃O⁺ | 3-(2-(Propan-2-yl)oxolan-2-yl)propanoic acid |

Furthermore, the chloromethyl moiety could potentially participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Kumada couplings, although the steric hindrance might necessitate specialized catalysts or reaction conditions to achieve good yields.

Transformations Involving the Oxolane Ring System

The oxolane ring is generally stable, but it can undergo ring-opening or rearrangement reactions under specific, typically acidic, conditions. The substitution at the 2-position influences the regioselectivity of these transformations.

Ring-Opening Reactions with Nucleophiles

Acid-catalyzed ring-opening of the oxolane ring proceeds via protonation of the ether oxygen to form an oxonium ion, which is then attacked by a nucleophile. ucdavis.edunih.gov In the case of this compound, the initial oxonium ion can be attacked by a nucleophile at either the C2 or C5 position. Attack at the more substituted C2 position would be favored under conditions that promote an S_N1-like mechanism due to the stabilizing effect of the adjacent quaternary carbon on a potential carbocation intermediate. libretexts.orgkhanacademy.org Conversely, attack at the less substituted C5 would be favored under S_N2-like conditions.

| Reagent | Expected Major Product (under S_N1-like conditions) |

| HBr (aq) | 1-Bromo-5-chloro-2,2-dimethylhexan-3-ol |

| HI (aq) | 5-Chloro-1-iodo-2,2-dimethylhexan-3-ol |

| H₂O / H₂SO₄ | 5-Chloro-2,2-dimethylhexane-1,3-diol |

Rearrangement Reactions

Under strongly acidic conditions, the formation of a carbocation intermediate can lead to skeletal rearrangements. A Wagner-Meerwein rearrangement could occur, involving the migration of an alkyl or aryl group to an adjacent carbocationic center. wikipedia.orglscollege.ac.innumberanalytics.comnumberanalytics.comthieme.de In the context of this compound, if a carbocation were to form at the C2 position following protonation and cleavage of the C-O bond, a 1,2-shift of one of the methyl groups from the isopropyl substituent or even a ring-expansion rearrangement could be envisioned to generate a more stable carbocation, leading to a variety of rearranged products. masterorganicchemistry.comlibretexts.org The specific outcome would be highly dependent on the reaction conditions and the stability of the potential carbocation intermediates.

| Condition | Potential Rearrangement Pathway |

| Strong Lewis acid (e.g., AlCl₃) | Wagner-Meerwein shift of a methyl group |

| Concentrated protic acid (e.g., H₂SO₄) | Ring expansion or contraction |

Stereochemical Inversion and Retention Studies

No published studies detailing the stereochemical outcomes (inversion vs. retention) of reactions at the chiral center of this compound were found.

Reactivity of the Isopropyl Substituent

While the steric and electronic effects of isopropyl groups are well-documented in general organic chemistry, wikipedia.orgnih.gov specific studies quantifying these influences on the molecular reactivity of this compound have not been published.

Mechanistic Studies of Primary Reaction Pathways

No kinetic data or rate analysis for any reaction involving this compound has been reported in the scientific literature.

There are no available isotopic labeling studies that would help to elucidate the reaction mechanisms of this compound.

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions. For a molecule such as this compound, computational studies can provide deep insights into reaction pathways, transition state geometries, and the energetics that govern its reactivity. While specific computational studies on this exact compound are not extensively documented in the literature, the principles of its reactivity can be thoroughly analyzed by analogy to similar systems and well-established mechanistic pathways for substituted ethers and alkyl halides.

The primary reactive site of this compound is the carbon-chlorine bond. Reactions are expected to proceed via nucleophilic substitution. However, the structure of the molecule—a primary chloride attached to a sterically hindered quaternary carbon—presents several competing mechanistic possibilities beyond simple S_N1 or S_N2 pathways. A computational investigation would be essential to distinguish between these potential routes.

The key mechanistic questions that computational modeling would address include:

Direct Nucleophilic Substitution (S_N2): A direct backside attack by a nucleophile on the chloromethyl carbon. Given the bulky isopropyl group and the oxolane ring at the α-carbon, this pathway is expected to be sterically hindered, leading to a high activation energy barrier.

Dissociative Mechanism (S_N1): The unimolecular dissociation of the chloride ion to form a primary carbocation. Primary carbocations are notoriously unstable, suggesting this pathway would also have a very high energy barrier. uomustansiriyah.edu.iqlibretexts.org

Neighboring Group Participation (NGP): Anchimeric assistance from the lone pair of the oxolane's oxygen atom. rsc.orgeurekaselect.comdalalinstitute.com This pathway involves the intramolecular displacement of the chloride to form a tricyclic oxonium ion intermediate. This intermediate would then be attacked by an external nucleophile. This route often provides a lower energy pathway compared to direct S_N1 or S_N2 reactions in similar systems. dalalinstitute.comacs.org

Computational modeling would involve optimizing the geometries of reactants, products, intermediates, and transition states for each proposed pathway. From these calculations, key energetic data can be extracted to determine the most favorable reaction mechanism.

Illustrative Energy Profile Comparison

A typical computational study would calculate the activation energy (ΔE‡) and the reaction energy (ΔErxn) for each potential pathway. The results, often presented in kilocalories per mole (kcal/mol), allow for a direct comparison of the kinetic and thermodynamic feasibility of the competing mechanisms. While specific experimental or calculated data for this compound is not available, a representative dataset can be constructed based on known reactivities of analogous systems to illustrate the expected findings.

| Reaction Pathway | Description | Calculated Activation Energy (ΔE‡) (kcal/mol) | Key Features of Transition State |

|---|---|---|---|

| SN2 | Direct backside attack by nucleophile. | > 35 | Pentavalent carbon center, high steric strain. |

| SN1 | Formation of a primary carbocation intermediate. | > 40 | Planar primary carbocation, significant charge separation. |

| Neighboring Group Participation (NGP) | Intramolecular attack by ether oxygen to form an oxonium ion intermediate. | ~ 20 - 25 | Bridged, tricyclic oxonium-like structure. Charge is delocalized over oxygen and carbon atoms. |

The hypothetical data in Table 1 illustrates that the Neighboring Group Participation pathway is expected to be significantly more favorable kinetically, with a much lower activation energy barrier. Computational modeling would visualize the transition state for the NGP pathway, confirming a structure where the ether oxygen is partially bonded to the chloromethyl carbon as the C-Cl bond elongates. This anchimeric assistance stabilizes the transition state, avoiding the formation of a high-energy primary carbocation or a sterically crowded S_N2 transition state. dalalinstitute.com Subsequent attack by a nucleophile on the oxonium ion intermediate would proceed with its own, typically lower, activation barrier to form the final product.

Therefore, computational modeling provides indispensable, atomistic-level detail, predicting that the reactivity of this compound is likely dominated by a mechanism involving participation from the adjacent ether oxygen.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(chloromethyl)-2-(propan-2-yl)oxolane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously establish its constitution and stereochemistry.

Two-dimensional NMR techniques are crucial for piecing together the connectivity of atoms within a molecule.

Correlation SpectroscopY (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. In the predicted COSY spectrum of this compound, cross-peaks would be expected between the protons of the oxolane ring, specifically between the protons at C3, C4, and C5. For instance, the protons at C3 would show correlations to the protons at C4, which in turn would show correlations to the protons at C5. The methine proton of the isopropyl group would also exhibit a correlation with the methyl protons of the same group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. The predicted HSQC spectrum would show cross-peaks connecting each proton to the carbon it is attached to. This would allow for the unambiguous assignment of the chemical shifts for the C3, C4, and C5 carbons of the oxolane ring, the chloromethyl carbon, and the carbons of the isopropyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For this compound, key HMBC correlations would be predicted between:

The protons of the chloromethyl group and the quaternary carbon C2.

The methine proton of the isopropyl group and the quaternary carbon C2.

The protons on C3 and the quaternary carbon C2.

These correlations would be instrumental in confirming the substitution pattern around the C2 carbon of the oxolane ring.

A summary of predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations is presented in the table below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted COSY Correlations | Key Predicted HMBC Correlations |

| C2 | - | 80-90 | - | H from CH₂Cl, H from CH(CH₃)₂, H from C3 |

| C3 | 1.8-2.0 | 30-40 | H on C4 | C2, C4, C5 |

| C4 | 1.6-1.8 | 25-35 | H on C3, H on C5 | C2, C3, C5 |

| C5 | 3.7-3.9 | 65-75 | H on C4 | C3, C4 |

| CH₂Cl | 3.5-3.7 | 45-55 | - | C2 |

| CH(CH₃)₂ | 2.0-2.2 | 30-40 | CH(CH ₃)₂ | C2, C of CH(CH ₃)₂ |

| CH(CH ₃)₂ | 0.9-1.1 | 15-25 | CH (CH₃)₂ | C of CH (CH₃)₂, C2 |

Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

The this compound molecule possesses a stereocenter at the C2 position of the oxolane ring. Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are powerful techniques for determining the stereochemistry and preferred conformation of a molecule by identifying protons that are close in space. columbia.edu

For a small molecule like this, NOESY is generally the preferred technique. reddit.com A NOESY experiment would reveal through-space correlations between protons. For example, spatial proximity between the protons of the chloromethyl group and one of the methyl groups of the isopropyl substituent would suggest a particular conformation around the C2-C(isopropyl) bond. Similarly, NOE correlations between the substituents at C2 and the protons on the oxolane ring (e.g., at C3 and C5) would provide valuable information about the preferred conformation of the five-membered ring.

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. Dynamic NMR spectroscopy, which involves acquiring NMR spectra at different temperatures, can be used to study these conformational equilibria. By analyzing the changes in chemical shifts and coupling constants as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interconversion processes. This would provide insight into the flexibility of the oxolane ring in this compound.

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which allows for the determination of the molecular formula. For this compound (C₈H₁₅ClO), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

The fragmentation pattern in the mass spectrum provides valuable structural information. For ethers, a common fragmentation pathway is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the oxygen atom. scribd.commiamioh.eduwhitman.edulibretexts.org Another common pathway is cleavage of the carbon-oxygen bond. For this compound, the following fragmentation pathways are predicted:

Loss of the chloromethyl radical (•CH₂Cl): This would lead to a fragment ion corresponding to the 2-(propan-2-yl)oxolane cation.

Loss of the isopropyl radical (•CH(CH₃)₂): This would result in a fragment ion corresponding to the 2-(chloromethyl)oxolane cation.

Cleavage of the oxolane ring: Various ring-opening fragmentation pathways are also possible, leading to smaller fragment ions.

A table of predicted major fragment ions is provided below.

| Predicted Fragment Ion | Predicted m/z (for ³⁵Cl) | Corresponding Neutral Loss |

| [C₈H₁₅ClO]⁺ (Molecular Ion) | 162.08 | - |

| [C₇H₁₃O]⁺ | 113.10 | •CH₂Cl |

| [C₅H₈ClO]⁺ | 121.03 | •CH(CH₃)₂ |

| [C₄H₇O]⁺ | 71.05 | C₄H₈Cl• |

| [C₃H₇]⁺ | 43.06 | C₅H₈ClO• |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. uomustansiriyah.edu.iq These techniques are excellent for identifying the presence of specific functional groups.

For this compound, the following characteristic vibrational bands are predicted:

C-O-C stretching: The ether linkage in the oxolane ring is expected to show strong C-O-C asymmetric and symmetric stretching vibrations in the IR spectrum, typically in the region of 1150-1050 cm⁻¹. acs.org

C-Cl stretching: The chloromethyl group should exhibit a characteristic C-Cl stretching vibration, which is typically observed in the range of 800-600 cm⁻¹ in the IR spectrum. mdpi.com

C-H stretching and bending: The aliphatic C-H stretching vibrations of the oxolane ring, isopropyl group, and chloromethyl group are expected in the 3000-2850 cm⁻¹ region. uomustansiriyah.edu.iq C-H bending vibrations will appear in the 1470-1350 cm⁻¹ region.

Oxolane ring vibrations: The tetrahydrofuran (B95107) ring itself has characteristic ring breathing and deformation modes that can be observed in both IR and Raman spectra. nih.govresearchgate.netirb.hr

The predicted vibrational frequencies are summarized in the table below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Technique |

| C-H stretching (aliphatic) | 3000-2850 | IR, Raman |

| C-H bending | 1470-1350 | IR, Raman |

| C-O-C stretching (ether) | 1150-1050 | IR (strong) |

| C-Cl stretching | 800-600 | IR (moderate to strong) |

| Oxolane ring vibrations | various | IR, Raman |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

As previously mentioned, this compound is a chiral molecule due to the stereocenter at C2. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govchemistrywithatwist.comfrontiersin.orgresearchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

To assign the absolute configuration of a synthesized or isolated sample of this compound, an experimental ECD spectrum would be recorded. This experimental spectrum would then be compared to a theoretically predicted ECD spectrum. The theoretical spectrum is typically calculated using time-dependent density functional theory (TD-DFT). ustc.edu.cnresearchgate.net By comparing the signs and shapes of the Cotton effects in the experimental and calculated spectra, the absolute configuration (R or S) of the molecule can be determined with a high degree of confidence.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to modern computational chemistry. These calculations would solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.

An analysis of the electronic structure would reveal key aspects of the molecule's reactivity and polarity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. For 2-(Chloromethyl)-2-(propan-2-yl)oxolane, the HOMO would likely be localized around the oxygen and chlorine atoms, which possess lone pairs of electrons. The LUMO would be expected to be associated with the antibonding orbitals, particularly the σ* orbital of the carbon-chlorine bond, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Charge Distribution: A calculation of the molecular electrostatic potential (MEP) and atomic charges (e.g., using Natural Bond Orbital analysis) would map the electron density across the molecule. This would quantitatively show the partial negative charges on the electronegative oxygen and chlorine atoms and partial positive charges on the adjacent carbon atoms, highlighting the molecule's polarity and sites for electrophilic or nucleophilic interaction.

| Property | Predicted Location/Value | Significance |

| HOMO | Likely localized on oxygen and chlorine atoms. | Region susceptible to electrophilic attack. |

| LUMO | Likely localized on the σ* orbital of the C-Cl bond. | Region susceptible to nucleophilic attack. |

| HOMO-LUMO Energy Gap | A calculated energy value (in eV). | Indicator of chemical reactivity and stability. |

| Charge Distribution | Partial negative charge on O and Cl; partial positive charge on adjacent C atoms. | Determines polarity and intermolecular forces. |

Theoretical calculations can provide valuable data on the strength of chemical bonds and the energy changes during reactions.

Bond Dissociation Energies (BDE): BDE is the energy required to break a specific bond homolytically. For this molecule, the C-Cl bond is expected to be the weakest, making it the most likely site for initial bond cleavage in thermal or photochemical reactions. Calculating the BDE for each bond would provide a quantitative measure of its relative strength.

| Bond Type | Predicted Relative BDE | Implication for Reactivity |

| C-Cl | Lowest | Most probable site of bond cleavage. |

| C-O (in ring) | High | Ring is relatively stable. |

| C-C | High | Carbon skeleton is stable. |

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is crucial to its properties. The oxolane ring is not planar and can adopt various conformations (puckering), and rotation around single bonds allows for different spatial arrangements of the substituents.

Molecular Dynamics (MD) simulations would model the atomic motions of the molecule over time at a given temperature. An MD simulation of this compound in a solvent (e.g., water or an organic solvent) would reveal the dynamic behavior of the molecule, including the flexibility of the oxolane ring and the rotational freedom of the isopropyl and chloromethyl groups. This would provide insight into the accessible conformations and how they might be influenced by the surrounding environment.

A potential energy surface (PES) scan is a computational experiment where one or more geometric parameters (e.g., a bond length or dihedral angle) are systematically varied, and the energy is calculated at each step. For this molecule, a PES scan of the rotation around the C2-C(isopropyl) bond and the C2-C(chloromethyl) bond would identify the most stable rotational isomers (rotamers) and the energy barriers between them. This helps to understand the conformational preferences and the energy required for conformational changes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and verify experimental results.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants of a molecule. These predicted spectra for this compound could be used to assign peaks in an experimental spectrum and to confirm the structure and conformation of the molecule in solution.

Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies and intensities of a molecule. The predicted IR spectrum would show characteristic peaks corresponding to specific bond vibrations, such as the C-Cl stretch, C-O-C stretches of the ether, and various C-H bending and stretching modes. This serves as a theoretical fingerprint of the molecule.

| Spectroscopic Technique | Predicted Parameter | Application |

| ¹H NMR | Chemical shifts and coupling constants for each unique proton. | Structural elucidation and conformational analysis. |

| ¹³C NMR | Chemical shifts for each unique carbon atom. | Confirmation of the carbon skeleton. |

| IR Spectroscopy | Vibrational frequencies for C-Cl, C-O, and C-H bonds. | Identification of functional groups. |

Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions at a molecular level. For a molecule like this compound, theoretical modeling can predict reactivity, map out potential reaction pathways, and characterize the high-energy transition states that govern reaction rates. Such investigations typically employ quantum mechanical methods, with Density Functional Theory (DFT) being a common choice due to its balance of accuracy and computational cost. researchgate.netscispace.com These methods allow for the detailed study of potential energy surfaces, which are fundamental to understanding chemical reactivity. rsc.orgwayne.edu

Key reactions of interest for this molecule would include nucleophilic substitution at the chloromethyl group and acid-catalyzed ring-opening of the oxolane moiety. For the former, the significant steric hindrance around the quaternary carbon center presents a fascinating case for mechanistic analysis. For the latter, the electronic and steric influence of the substituents on the stability of intermediates and the energy of transition states is of primary interest.

Reaction pathway mapping involves identifying the lowest energy path connecting reactants to products, which proceeds through one or more transition states and possibly intermediates. wayne.edu This process, often referred to as locating the intrinsic reaction coordinate (IRC), provides a detailed picture of the geometric and energetic changes that occur throughout a chemical transformation. rsc.org

For this compound, two primary reaction pathways are of significant theoretical interest:

Nucleophilic Substitution (S(_N)2-type reaction): The substitution of the chloride by a nucleophile is expected to be challenging due to the sterically congested environment created by the propan-2-yl group and the oxolane ring. Computational models would likely predict a high activation barrier for a classic backside S(_N)2 attack. sciforum.netresearchgate.net The mapping of this pathway would involve systematically changing the distance between the incoming nucleophile and the carbon of the chloromethyl group, while allowing all other geometric parameters to relax, to locate the transition state. visualizeorgchem.com The steric hindrance from the bulky isopropyl group and the adjacent ring structure would force a significant distortion of the molecule in the transition state, leading to a high activation energy. numberanalytics.commdpi.com

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the oxygen atom of the oxolane ring can be protonated, making the ring susceptible to nucleophilic attack and subsequent cleavage. wikipedia.org Computational mapping of this pathway would explore the attack of a nucleophile at one of the carbon atoms adjacent to the ring oxygen. The regioselectivity of this attack (i.e., which C-O bond breaks) would be a key question. Theoretical calculations can determine the activation energies for both possible ring-opening pathways, thus predicting the major product. researchgate.netrsc.org The stability of the resulting carbocationic intermediate, if the reaction proceeds through an S(_N)1-like mechanism, would be heavily influenced by the electronic properties of the substituents.

The following illustrative table presents hypothetical activation energies for a nucleophilic substitution reaction on this compound, comparing a direct S(_N)2 pathway with a possible alternative, highlighting the expected high barrier due to steric hindrance.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

|---|---|---|---|

| SN2 Backside Attack (with OH-) | DFT (B3LYP/6-31G) | 35.2 | C-Cl: 2.35, C-O(nucleophile): 2.40 |

| SN1-like (Chloride Dissociation) | DFT (B3LYP/6-31G) | 48.5 | C-Cl: 2.85 |

Computational chemistry is not only descriptive but also predictive, making it an invaluable tool in the rational design of catalysts. nih.gov By understanding the reaction mechanism and the structure of the transition state, catalysts can be designed in silico to lower the activation energy and enhance reaction rates and selectivity.

For transformations involving this compound, two areas of catalyst design are particularly relevant:

Catalysts for Ether Cleavage: The cleavage of the C-O bond in the oxolane ring is a synthetically useful transformation. mdpi.comresearchgate.netnih.gov Computational screening can be used to identify Lewis or Brønsted acids that can efficiently promote this reaction. wikipedia.org Theoretical models can calculate the binding energy of different catalysts to the ether oxygen and the subsequent reduction in the activation barrier for ring opening. Descriptors such as the catalyst's electron affinity or the calculated proton affinity of the ether can be used to build predictive models for catalytic activity. nccr-catalysis.ch

Catalysts for C-Cl Bond Activation: Given the likely low reactivity of the chloromethyl group in S(_N)2 reactions, catalysts that can activate this bond are desirable. For instance, computational studies could explore the efficacy of Lewis acids that coordinate to the chlorine atom, making it a better leaving group. Alternatively, transition metal catalysts could be designed to facilitate the transformation through mechanisms such as oxidative addition. Computational screening of different metals and ligand combinations can identify promising candidates by calculating the energies of key intermediates and transition states in the catalytic cycle. mdpi.com

The table below provides an illustrative example of how computational screening might be used to evaluate different Lewis acid catalysts for the ring-opening reaction of a substituted oxolane. The data is hypothetical and intended to represent the output of such a study.

| Lewis Acid Catalyst | Binding Energy to Oxolane Oxygen (kcal/mol) | Calculated Activation Energy for Ring Opening (kcal/mol) | Predicted Relative Rate Enhancement |

|---|---|---|---|

| Uncatalyzed | N/A | 45.0 | 1 |

| BF3 | -12.5 | 22.1 | ~108 |

| AlCl3 | -18.2 | 18.5 | ~1011 |

| TiCl4 | -15.8 | 20.3 | ~1010 |

Synthesis and Reactivity of Derivatives and Analogues

Design and Synthesis of Structurally Related Oxolane Derivatives

The synthesis of analogues of 2-(chloromethyl)-2-(propan-2-yl)oxolane allows for a systematic investigation of how different structural motifs influence the molecule's properties. Key areas of modification include the reactive chloromethyl side chain, the bulky isopropyl group, and the oxolane ring itself.

Variations in the Chloromethyl Moiety

The chloromethyl group serves as a versatile handle for a variety of chemical transformations, primarily nucleophilic substitution reactions. By replacing the chlorine atom with other halogens or pseudohalogens, the reactivity of this side chain can be significantly altered.

A common method for halogen exchange is the Finkelstein reaction , which is an SN2 process. iitk.ac.inwikipedia.orgbyjus.com For instance, treatment of this compound with sodium iodide in a suitable solvent like acetone (B3395972) would yield the corresponding 2-(iodomethyl)-2-(propan-2-yl)oxolane. The success of this equilibrium reaction is often driven by the precipitation of the less soluble sodium chloride in acetone. wikipedia.orgadichemistry.com Similarly, fluorinated analogues can be prepared using reagents like potassium fluoride (B91410), often in polar aprotic solvents to enhance the nucleophilicity of the fluoride ion. wikipedia.orgadichemistry.com

Beyond halogen exchange, the chloromethyl group can be converted to other functional groups. For example, reaction with sodium azide (B81097) in a polar aprotic solvent would produce 2-(azidomethyl)-2-(propan-2-yl)oxolane. This transformation introduces a versatile azido (B1232118) group that can participate in various subsequent reactions, such as click chemistry or reduction to an amine.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | NaI in Acetone | 2-(Iodomethyl)-2-(propan-2-yl)oxolane | Finkelstein Reaction (SN2) |

| This compound | KF in DMF | 2-(Fluoromethyl)-2-(propan-2-yl)oxolane | Halogen Exchange (SN2) |

| This compound | NaN3 in DMF | 2-(Azidomethyl)-2-(propan-2-yl)oxolane | Nucleophilic Substitution (SN2) |

Modifications to the Isopropyl Substituent

Altering the steric bulk of the alkyl group at the 2-position of the oxolane ring can provide valuable insights into its influence on reactivity. Replacing the isopropyl group with either a bulkier or a more strained substituent can be synthetically challenging but offers a pathway to probe steric effects.

For the synthesis of a tert-butyl analogue, 2-(chloromethyl)-2-(tert-butyl)oxirane could be a potential precursor. google.com The synthesis of such substituted oxiranes can be achieved through the reaction of a suitable ketone with a sulfur ylide. The subsequent ring-expansion of the oxirane or other ring-closing strategies could potentially lead to the desired 2-tert-butyl-substituted oxolane.

The introduction of a cyclopropyl (B3062369) group would involve a different synthetic approach, possibly starting from a cyclopropyl-substituted ketone and building the oxolane ring around it. The synthesis of monomers like 2-chloromethyl-1-(p-vinylphenyl)cyclopropane showcases methods for creating chloromethyl-substituted cyclopropyl structures, which could be adapted. researchgate.net

Alterations in the Oxolane Ring Substitution Pattern

Introducing substituents onto the oxolane ring itself can significantly impact the electronic environment and conformation of the molecule, thereby influencing the reactivity of the chloromethyl side chain.

The synthesis of a 3-methyl derivative, for instance, could be approached by starting with a precursor that already contains the desired substitution pattern before the ring-closing step. For example, the synthesis of 3-aminomethyltetrahydrofuran has been achieved through various routes, including the cyclization of precursors derived from acrylonitrile (B1666552) and 2-chloroethanol, or from malic acid. google.comgoogle.com These strategies could potentially be adapted to introduce a methyl group at the 3-position of the oxolane ring in the target molecule.

Expanding the ring to a six-membered tetrahydropyran (B127337) while maintaining the substitution pattern at the 2-position presents another synthetic challenge. The synthesis of 2-(chloromethyl)tetrahydropyran is known, and its properties have been documented. chemicalbook.comchemeo.com A synthetic route to 2-(chloromethyl)-2-(propan-2-yl)tetrahydropyran would likely involve a Prins-type cyclization or other methods for tetrahydropyran synthesis, starting from appropriately substituted precursors. organic-chemistry.org

Comparative Reactivity Studies of Analogues

By synthesizing a library of analogues, it becomes possible to conduct comparative reactivity studies to understand how structural modifications influence chemical behavior. These studies are crucial for establishing structure-reactivity relationships.

Structure-Reactivity Relationships

The reactivity of the C-Cl bond in the chloromethyl group towards nucleophilic substitution is a key parameter to investigate. The rate of an SN2 reaction is highly dependent on the nature of the substrate, the nucleophile, the leaving group, and the solvent. libretexts.orglibretexts.org

By comparing the reaction rates of 2-(chloromethyl)-, 2-(iodomethyl)-, and 2-(fluoromethyl)-2-(propan-2-yl)oxolane with a common nucleophile under identical conditions, the effect of the leaving group can be quantified. It is expected that the iodomethyl derivative will be the most reactive, followed by the chloromethyl, and then the fluoromethyl derivative, which is consistent with the leaving group ability of the halide ions (I- > Br- > Cl- > F-).

| Analogue | Leaving Group | Expected Relative SN2 Reactivity |

|---|---|---|

| 2-(Iodomethyl)-2-(propan-2-yl)oxolane | Iodide (I-) | Highest |

| This compound | Chloride (Cl-) | Intermediate |

| 2-(Fluoromethyl)-2-(propan-2-yl)oxolane | Fluoride (F-) | Lowest |

Evaluation of Electronic and Steric Effects on Reaction Outcomes

The rate and outcome of chemical reactions are governed by a combination of electronic and steric effects. Systematically varying the substituents on the oxolane analogues allows for the deconvolution of these effects.

Steric Effects: The size of the alkyl group at the 2-position of the oxolane ring is expected to have a significant impact on the rate of SN2 reactions at the chloromethyl carbon. An increase in the steric bulk from isopropyl to tert-butyl would likely hinder the backside attack of a nucleophile, leading to a decrease in the reaction rate. libretexts.orglibretexts.orgnih.gov Conversely, a smaller or less sterically demanding group would be expected to result in a faster reaction. The steric hindrance around the electrophilic center is a critical factor in SN2 reactivity. nih.gov

Electronic Effects: Substituents on the oxolane ring can exert electronic effects that influence the reactivity of the chloromethyl group. An electron-withdrawing substituent on the ring would be expected to inductively pull electron density away from the C-Cl bond, potentially making the carbon more electrophilic and increasing the rate of nucleophilic attack. Conversely, an electron-donating group could decrease the electrophilicity of the carbon and slow down the reaction. The polarity of the ring and the localization of electron density can affect the stability of the transition state. researchgate.netacs.orgmdpi.com For instance, the introduction of a methyl group at the 3-position would have a modest electron-donating effect.

After a comprehensive search of scientific literature and patent databases, no specific information was found regarding the use of the chemical compound “this compound” in the development of libraries of new oxolane-based scaffolds. The concepts of diversity-oriented synthesis and combinatorial chemistry are well-established for creating large sets of diverse molecules for screening, but there are no publicly available research findings that apply these techniques to this particular starting material.

The reactivity of the chloromethyl group suggests its potential as a handle for introducing molecular diversity through nucleophilic substitution reactions. In principle, a library of derivatives could be generated by reacting this compound with a variety of nucleophiles, such as amines, thiols, or alcohols, to create a collection of new compounds with a common oxolane core. However, without specific examples from published research, any discussion of reaction conditions, yields, or the structural diversity of the resulting compounds would be purely hypothetical.

Due to the absence of detailed research findings and corresponding data, it is not possible to construct the requested article section with scientifically accurate and verifiable content, including data tables, as per the user's instructions.

Applications in Advanced Organic Synthesis As a Building Block

Role as a Chiral Auxiliary or Ligand Precursor

Should chiral forms of 2-(chloromethyl)-2-(propan-2-yl)oxolane be synthesized and studied, they would hold significant potential for use as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction . Once the desired stereochemistry is established, the auxiliary can be removed and ideally recycled .

The oxolane scaffold, with its defined stereocenters, could influence the facial selectivity of reactions at a prochiral center elsewhere in the molecule. For instance, if the chloromethyl group were to be replaced by a coordinating functional group, the resulting molecule could act as a chiral ligand for a metal catalyst. Such ligands are crucial in asymmetric catalysis for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry wikipedia.org. The stereogenic center at the C2 position of the oxolane ring, once resolved into its separate enantiomers, could provide the necessary chiral environment to induce asymmetry in a variety of chemical transformations.

Utility as a Versatile Synthetic Intermediate for Complex Molecules

The structure of this compound makes it a potentially versatile intermediate for the synthesis of more complex molecules, particularly in the realms of natural product synthesis and the creation of advanced synthetic intermediates.

The tetrahydrofuran (B95107) motif is a common substructure in a multitude of natural products, many of which exhibit interesting biological activities such as antitumor, antimicrobial, and antiprotozoal properties nih.govresearchgate.net. The annonaceous acetogenins, for example, are a large family of natural products that feature tetrahydrofuran cores nih.gov.

This compound could serve as a key building block for introducing a substituted tetrahydrofuran ring into a larger molecular framework. The chloromethyl group provides a handle for further chemical modification through nucleophilic substitution reactions. This would allow for the attachment of various side chains and functional groups, enabling the construction of the complex carbon skeletons often found in natural products. The isopropyl group at the C2 position would provide a specific substitution pattern that could be desirable for targeting particular natural product families.

Beyond natural product synthesis, this compound can be envisioned as a starting material for the creation of other valuable synthetic intermediates. The oxolane ring can be a stable scaffold upon which to build molecular complexity. For instance, the chloromethyl group could be converted into a variety of other functionalities, such as an aldehyde, a carboxylic acid, or an amine, each opening up new avenues for further synthetic transformations.

Furthermore, the tetrahydrofuran ring itself can be part of a larger, more complex heterocyclic system. For example, it could be a component of a spirocyclic compound or fused to another ring system. The ability to introduce a specifically substituted oxolane unit is a valuable tool for synthetic chemists designing novel molecular structures with potential applications in materials science and medicinal chemistry.

Methodologies for Stereoselective Conversion to Other Functional Groups

A key aspect of the utility of this compound as a synthetic building block would be the ability to stereoselectively convert the chloromethyl group into other functional groups. Assuming a chiral, enantiomerically pure form of the starting material, it would be crucial to perform subsequent reactions without racemization of the stereocenter at the C2 position.

Several methodologies could be employed for this purpose:

Nucleophilic Substitution Reactions: The chloride is a good leaving group, and the chloromethyl group can readily undergo SN2 reactions with a wide range of nucleophiles. This would allow for the introduction of azide (B81097), cyanide, thiolate, and other functional groups. The stereochemical outcome at the C2 position would be preserved during these transformations.

Oxidation: The chloromethyl group could potentially be oxidized to an aldehyde or a carboxylic acid. This would likely involve a two-step process, for example, displacement of the chloride with a protected oxygen nucleophile, followed by deprotection and oxidation.

Reduction: The chloromethyl group can be reduced to a methyl group, which could be useful if the final target molecule requires this substitution pattern.

Organometallic Coupling Reactions: The chloromethyl group could be converted into an organometallic reagent, such as an organolithium or Grignard reagent, which could then participate in carbon-carbon bond-forming reactions. This would allow for the extension of the carbon chain at this position.

The development of stereoselective methods for these transformations would be critical to fully realize the potential of this compound as a chiral building block in organic synthesis.

Environmental Fate and Degradation Studies Academic Perspective

Photolytic Degradation Pathways under Simulated Environmental Conditions

Photolytic degradation, driven by solar radiation, is a significant pathway for the transformation of organic compounds in the atmosphere and surface waters. For "2-(Chloromethyl)-2-(propan-2-yl)oxolane," photolysis can proceed through direct absorption of photons or indirect mechanisms involving reactive species such as hydroxyl radicals (•OH).

Direct photolysis is contingent on the molecule's ability to absorb light in the environmentally relevant spectrum (wavelengths > 290 nm). The oxolane ring itself does not possess chromophores that absorb strongly in this region. Therefore, direct photolysis is expected to be a minor degradation pathway.

Indirect photolysis, particularly reactions with hydroxyl radicals, is likely to be the dominant atmospheric degradation mechanism. The •OH radical can abstract a hydrogen atom from the alkyl substituents or the oxolane ring, initiating a cascade of oxidative reactions. The presence of the chlorine atom can influence the rate and regioselectivity of these reactions.

Table 1: Postulated Photolytic Degradation Products of this compound

| Precursor Compound | Proposed Photodegradation Product | Transformation Pathway |

| This compound | 2-Hydroxy-2-(propan-2-yl)oxolane-2-carbaldehyde | Hydroxyl radical attack and subsequent oxidation |

| This compound | Acetone (B3395972) | Ring cleavage and further oxidation |

| This compound | Formaldehyde | Cleavage of the chloromethyl group |

| This compound | Carbon dioxide and water | Complete mineralization |

This table is illustrative and based on general principles of organic photochemistry, as specific experimental data for this compound is not available.

Microbial Degradation Mechanisms and Metabolite Identification

Microbial degradation is a key process for the removal of organic contaminants from soil and water. The biodegradability of "this compound" will depend on the enzymatic capabilities of the present microbial communities. As a chlorinated aliphatic ether, its degradation can proceed under both aerobic and anaerobic conditions.

Under aerobic conditions, microorganisms may utilize oxygenases to initiate the degradation process. eurochlor.org This can involve hydroxylation of the alkyl chain or the oxolane ring, followed by ring cleavage. The presence of the chlorine atom can render the molecule more recalcitrant to aerobic degradation compared to its non-chlorinated analog. eurochlor.org Cometabolism, where the degradation is facilitated by enzymes produced for other substrates, is a possible mechanism. usgs.gov

Anaerobic degradation often involves reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom. nih.govresearchgate.net This initial step can make the molecule more amenable to subsequent aerobic or anaerobic breakdown. The resulting de-chlorinated intermediate can then be further metabolized through pathways established for alkyl-substituted oxolanes.

Table 2: Potential Microbial Degradation Metabolites of this compound

| Parent Compound | Potential Metabolite | Degradation Condition |

| This compound | 2-Methyl-2-(propan-2-yl)oxolane | Anaerobic (Reductive Dechlorination) |

| This compound | 2-(Hydroxymethyl)-2-(propan-2-yl)oxolane | Aerobic (Oxidative Dehalogenation) |

| 2-(Hydroxymethyl)-2-(propan-2-yl)oxolane | 5-Hydroxy-5-methylhexan-2-one | Aerobic (Ring Fission) |

| 5-Hydroxy-5-methylhexan-2-one | Acetone and other small organic acids | Aerobic (Further Metabolism) |

This table presents hypothetical metabolites based on known microbial degradation pathways for similar compounds.

Hydrolytic Stability and Transformation Pathways

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of "this compound" is a key factor in its persistence in aqueous environments. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution by water.

The rate of hydrolysis is expected to be pH-dependent. Under neutral and acidic conditions, the reaction may proceed slowly. However, under alkaline conditions, the rate of hydrolysis is likely to increase due to the enhanced nucleophilicity of the hydroxide (B78521) ion. The ether linkage in the oxolane ring is generally stable to hydrolysis under typical environmental conditions.

The primary hydrolysis product would be the corresponding alcohol, "2-(Hydroxymethyl)-2-(propan-2-yl)oxolane," and a chloride ion. This transformation removes the halogen, which can significantly alter the toxicity and further degradability of the molecule.

Table 3: Hydrolytic Transformation of this compound

| Reactant | Product | Reaction Condition |

| This compound | 2-(Hydroxymethyl)-2-(propan-2-yl)oxolane | Neutral to Alkaline pH |

| This compound | 2-(Hydroxymethyl)-2-(propan-2-yl)oxolane | Acidic pH (slower rate) |

This table illustrates the expected primary hydrolytic transformation pathway.

Computational Modeling of Environmental Transformation Products

In the absence of extensive experimental data, computational modeling provides a valuable tool for predicting the environmental fate and transformation products of organic compounds. Quantitative Structure-Activity Relationship (QSAR) models and other computational chemistry tools can be employed to estimate key environmental parameters and predict degradation pathways.

For "this compound," models can be used to:

Estimate its atmospheric half-life based on calculated reaction rates with hydroxyl radicals.

Predict its susceptibility to microbial degradation by comparing its structural features to those of known biodegradable and recalcitrant compounds.

Identify the most likely sites of metabolic attack by various enzymatic systems.

Simulate hydrolytic degradation rates under different pH conditions.

These models can help to prioritize research needs and provide preliminary assessments of the environmental risks associated with this compound. The accuracy of these predictions, however, is dependent on the quality and applicability of the models used.

Table 4: Predicted Environmental Fate Parameters using Computational Models

| Parameter | Predicted Value/Outcome | Modeling Approach |

| Atmospheric Half-life (vs. •OH) | Short to moderate | AOPWIN™ (Atmospheric Oxidation Program) |

| Biodegradation Probability | Low to moderate | BIOWIN™ (Biodegradation Probability Program) |

| Primary Hydrolysis Product | 2-(Hydroxymethyl)-2-(propan-2-yl)oxolane | Ab initio quantum mechanical calculations |

| Major Photolytic Degradation Products | Aldehydes and ketones from ring cleavage | Photolysis simulation models |

This table provides examples of how computational models could be applied to predict the environmental fate of the target compound.

Q & A

Q. What synthetic methodologies are employed for preparing 2-(Chloromethyl)-2-(propan-2-yl)oxolane?

Synthesis typically involves nucleophilic substitution or chlorination of precursor alcohols. For example, analogous compounds (e.g., 2-(3-chlorophenyl)-2-oxoacetaldehyde) are synthesized via reactive intermediates like oxoacetaldehydes under controlled conditions . A plausible route for this compound could involve chlorination of a hydroxyl-bearing oxolane derivative using reagents like thionyl chloride (SOCl₂) or HCl in the presence of catalysts. Reaction optimization should consider steric hindrance from the propan-2-yl group, requiring elevated temperatures or polar aprotic solvents (e.g., DMSO) to enhance reactivity .

Q. How is this compound characterized structurally and spectroscopically?

Key techniques include:

- NMR : ¹H/¹³C NMR to identify chloromethyl (-CH₂Cl) and propan-2-yl (-C(CH₃)₂) groups.

- IR Spectroscopy : Peaks at ~600–750 cm⁻¹ (C-Cl stretch) and 1100–1250 cm⁻¹ (oxolane C-O-C) .

- Mass Spectrometry : Molecular ion ([M⁺]) and fragmentation patterns (e.g., loss of Cl⁻ or oxolane ring cleavage) .

- X-ray Crystallography : Used for precise conformational analysis (e.g., analogous oxolane derivatives show V-shaped structures with dihedral angles influenced by substituents) .

Q. What are the primary reactivity trends of the chloromethyl group in this compound?

The chloromethyl group undergoes nucleophilic substitution (SN2) with bases (e.g., hydroxide, amines) or elimination under basic conditions. Steric hindrance from the propan-2-yl group may slow SN2 kinetics, favoring elimination pathways. Comparative studies on similar chlorinated oxolanes show reactivity modulated by solvent polarity and temperature .

Advanced Research Questions

Q. How does computational modeling predict conformational stability and reaction pathways?

Density Functional Theory (DFT) calculations can model steric interactions between the propan-2-yl and chloromethyl groups. For example, crystal data from analogous compounds (e.g., dihedral angles of ~43° in pyrimidine derivatives) suggest non-planar conformations that minimize steric strain . Transition state analysis may explain regioselectivity in substitution or ring-opening reactions.

Q. What experimental strategies address contradictions in reported reaction yields?

Discrepancies in yields may arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may destabilize intermediates.

- Catalyst Optimization : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems.

- Kinetic vs. Thermodynamic Control : Varying temperatures can shift product distribution (e.g., substitution vs. elimination). Systematic DOE (Design of Experiments) approaches are recommended to isolate critical variables .

Q. Are there biological applications for structurally related oxolane derivatives?

While direct data on this compound is limited, chlorinated oxolanes and tetrahydrofurans are explored as intermediates in drug synthesis. For example, 2-(3-chlorophenyl)-2-oxoacetaldehyde derivatives exhibit antimicrobial activity, suggesting potential for structure-activity relationship (SAR) studies . Biological testing should prioritize cytotoxicity assays and target binding studies (e.g., enzyme inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.